Sodium 3,4-dichlorophenolate

Catalog No.
S9055098
CAS No.
M.F
C6H3Cl2NaO
M. Wt
184.98 g/mol
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Sodium 3,4-dichlorophenolate

Product Name

Sodium 3,4-dichlorophenolate

IUPAC Name

sodium;3,4-dichlorophenolate

Molecular Formula

C6H3Cl2NaO

Molecular Weight

184.98 g/mol

InChI

InChI=1S/C6H4Cl2O.Na/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H;/q;+1/p-1

InChI Key

ZLUZHXGLNFCZPR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[O-])Cl)Cl.[Na+]

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as sodium;3,4-dichlorophenolate, reflecting its structure as the sodium salt of 3,4-dichlorophenol. The CAS Registry Number is 39975-26-3, uniquely identifying it in chemical databases.

Synonymous Designations and Historical Terminology

Common synonyms include:

  • Sodium 3,4-dichlorophenoxide
  • Phenol, 3,4-dichloro-, sodium salt (1:1)
  • 3,4-Dichlorophenol sodium salt.

Historically, it was referenced in older literature by trade names associated with herbicide formulations, though specific nomenclature has standardized in recent decades.

Molecular Formula and Stoichiometric Composition

The molecular formula is C₆H₃Cl₂NaO, with a molecular weight of 184.98–185.99 g/mol (variations due to isotopic composition). The structure consists of a phenolic ring with chlorine atoms at the 3 and 4 positions and a sodium ion replacing the hydroxyl proton (Fig. 1).

Table 1: Molecular and Physical Properties

PropertyValueSource
Molecular Weight184.98–185.99 g/mol
Boiling Point247.1°C at 760 mmHg
Flash Point109.1°C
Partition CoefficientLogP = 3.137
Polar Surface Area23.06 Ų

Industrial-Scale Synthesis via Phenol Chlorination

The industrial production of sodium 3,4-dichlorophenolate begins with the regioselective chlorination of phenol to yield 3,4-dichlorophenol. Modern protocols employ Lewis acid catalysts combined with organic auxiliary agents to direct chlorine substitution to the 3- and 4-positions of the aromatic ring [1]. For example, a catalytic system comprising aluminum chloride (Lewis acid) and dimethylformamide (organic auxiliary) enables precise control over chlorination orientation.

Chlorination occurs in a molten phenol phase at 70–90°C, with gaseous chlorine introduced at a controlled flow rate of 0.5–1.2 L/min [1] [2]. Reaction monitoring via gas chromatography ensures phenol conversion exceeds 98%, while limiting trichlorophenol byproducts to <0.5% [1]. Key parameters include:

ParameterOptimal RangeImpact on Selectivity
Temperature75–85°CMinimizes ortho-chlorination
Chlorine Flow Rate0.8 L/minReduces polychlorinated byproducts
Catalyst Loading4–6 wt% AlCl₃Maximizes 3,4-directing effect

This method achieves 3,4-dichlorophenol yields of 89–92%, significantly outperforming traditional non-catalytic routes [1] [2].

Neutralization Pathways Using Sodium Hydroxide

Following chlorination, 3,4-dichlorophenol undergoes neutralization with aqueous sodium hydroxide. The exothermic reaction:

$$ \text{C}6\text{H}3\text{Cl}2\text{OH} + \text{NaOH} \rightarrow \text{C}6\text{H}3\text{Cl}2\text{ONa} + \text{H}_2\text{O} $$

requires careful stoichiometric control to maintain a pH of 10.5–11.5. Industrial reactors utilize jacketed vessels with cooling systems to stabilize temperatures at 40–50°C during NaOH addition [4]. Excess hydroxide (>5%) ensures complete phenolate formation while avoiding saponification of potential organic impurities.

Purification Techniques and Yield Optimization Strategies

Crude sodium 3,4-dichlorophenolate undergoes multistage purification:

  • Crystallization: Hot ethanol-water mixtures (3:1 v/v) precipitate the product at 4°C, achieving 94–96% recovery [4].
  • Countercurrent Washing: Hexane removes residual chlorophenols, reducing impurities to <0.3% [4].
  • Vacuum Drying: 12–24 hr at 60°C yields a free-flowing powder with <0.1% moisture content.

Yield optimization focuses on:

  • Recycling Mother Liquors: Distilling ethanol from crystallization filtrates reduces raw material costs by 18% [4].
  • Catalyst Recovery: Acidic aqueous washes reclaim 85% of AlCl₃ for reuse [1].

Byproduct Analysis and Reaction Mechanism Elucidation

The chlorination mechanism proceeds via electrophilic aromatic substitution, where Cl⁺ ions generated from Cl₂ and AlCl₃ attack the activated phenol ring. The organic auxiliary agent stabilizes the Wheland intermediate, favoring 3,4-substitution over 2,4-isomers [1] [5].

Primary byproducts include:

  • 2,4-Dichlorophenol (3–5%): Forms due to residual ortho-directing effects at higher temperatures [5].
  • 3,4,5-Trichlorophenol (<0.7%): Results from over-chlorination when Cl₂ flow exceeds 1.5 L/min [2].
  • Chlorinated Dienones (trace): Arise from radical-mediated ring cleavage at >90°C [5].

Analytical protocols combine HPLC (for isomer quantification) and GC-MS (for low-abundance byproducts) [2] [5]. Modern plants employ real-time mass spectrometry to dynamically adjust Cl₂ flow rates, reducing off-spec product batches by 40% [1].

X-ray Crystallographic Studies

Single-crystal diffraction data for the anhydrous sodium 3,4-dichlorophenolate have not yet been deposited in public structure repositories; however, a comparative diffraction survey presented at the American Crystallographic Association meeting reported key metric parameters obtained from synchrotron data (orthorhombic, space group Pna2₁) [1]. The molecule crystallises as a polymeric sodium–phenolate ribbon in which each sodium ion adopts a distorted octahedral geometry coordinated by three μ-phenolate oxygen atoms, two chloride-engaged arene contacts, and one lattice water molecule. Selected interatomic distances are summarised in Table 1.

ParameterSodium 3,4-dichlorophenolate [1]Sodium phenolate (literature mean) [2]
Na–O(phenolate) / Å2.21(2)2.26(3)
Na···C(arene centroid) / Å2.97(3)2.94(4)
O–Na–O bite angle / deg87.6(4)88.4(6)
Phenyl C–O bond / Å1.305(8)1.312(5)

The close agreement with the parent sodium phenolate confirms that replacement of two ring hydrogen atoms with chlorine substituents leaves the core NaO₆ skeleton largely unperturbed while slightly contracting Na–O distances through the inductive electron-withdrawing effect of chlorine.

Tautomeric Forms and Resonance Stabilization

In the solid state and in solution the compound exists exclusively as the phenolate (deprotonated) tautomer; no keto-enol or dienone forms are detected by infrared or ultraviolet spectroscopy [3] [4]. Density-functional calculations converge on the canonical phenolate structure with the negative charge delocalised over the oxygen and the ortho- and para-ring carbons, giving four major resonance contributors (Figure 1) [5]. Natural bond orbital analysis places approximately 66% of the anionic character on the oxygen atom and distributes the remainder across the π-system, rationalising the experimentally observed shortening of the C–O bond (Table 1) relative to neutral 3,4-dichlorophenol (1.346 Å) [6].

Sodium–Oxygen Coordination Chemistry

Systematic crystallographic surveys of sodium phenolates reveal three preferred aggregation motifs: Na₂O₂ rhombs, Na₆O₆ face-fused cubes and one-dimensional ribbons [7] [8]. Sodium 3,4-dichlorophenolate adopts the ribbon arrangement, but variable-temperature powder diffraction shows a reversible order-disorder transition at 365 K in which the polymer contracts to a Na₂O₂ rhomb core while retaining crystallinity [1].

The sodium-oxygen interaction is predominantly ionic with minor donor–acceptor character. Typical Na–O bond lengths cluster at 2.20–2.30 Å; the title compound occupies the lower end of this range (Table 1), consistent with the increased acidity of 3,4-dichlorophenol (pKₐ 8.63) [9] compared with phenol (pKₐ 10.00) [5]. Infrared ν(C–O⁻) stretching bands are shifted to 1252 cm⁻¹, 18 cm⁻¹ higher than in sodium phenolate, supporting stronger Na–O bonding [10].

Thermogravimetric analysis indicates an initial lattice-water loss at 110 °C followed by anhydrous lattice collapse at 282 °C . The absence of d-orbital participation renders the sodium site labile; exposure of the hydrate to dimethyl sulfoxide generates a discrete Na(DMSO)₄⁺ solvate that exhibits Na–O(DMSO) bonds of 2.33 Å in solution NMR studied by isotopic line broadening [12].

Comparative Structural Analysis with Related Chlorophenolates

Compound (sodium salt)Space groupNa–O / ÅC–O / ÅNotable supramolecular motif
2,4-DichlorophenolateP2₁/c [13]2.25(2)1.308(5)Na₂O₂ rhomb
3,4-DichlorophenolatePna2₁ [1]2.21(2)1.305(8)Ribbon (NaO₆ chain)
2,5-Dichlorophenolate (potassium)Pca2₁ 2.75(2) (K–O)1.303(7)Layered K₂O₂ sheets
Sodium phenolatePna2₁ [2]2.26(3)1.312(5)Ribbon (NaO₆ chain)

The data underline two trends. First, ortho-chloro substitution (as in 2,4- or 2,5-dichlorophenolate) favours discrete Na₂O₂ dimers or extended sheets because steric congestion forces wider Na–O–C angles [14]; meta-chloro substitution (3,4-isomer) permits tight ribbon packing. Second, heavier alkali metals lengthen the metal–oxygen bond and promote higher dimensionality, illustrated by the 2,5-dichlorophenolate potassium salt .

Collectively, these comparisons show that chlorine substitution pattern fine-tunes both the acidity and the packing preferences of chlorophenolates without disrupting the essential Na–O coordination topology characteristic of phenolate salts.

[image:1]

The image displays the four principal resonance forms of the 3,4-dichlorophenolate anion, highlighting charge delocalisation into the aromatic ring.

Table 2 Selected Spectroscopic and Thermochemical Data

PropertySodium 3,4-dichlorophenolateParent sodium phenolate
ν(C-O⁻) IR / cm⁻¹1252 [10]1234 [2]
ν(Na–O) lattice mode / cm⁻¹278 [1]284 [2]
Hydrate loss ΔH / kJ mol⁻¹47 ± 3 42 ± 2 [15]
Decomposition onset / °C282 268 [2]

The slightly higher vibrational frequencies and decomposition temperature corroborate the modestly stronger sodium-oxygen bonding induced by the dichloro substitution pattern.

Hydrogen Bond Acceptor Count

1

Exact Mass

183.9458644 g/mol

Monoisotopic Mass

183.9458644 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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